tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the benzylpiperidine moiety, and the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include various amines, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and derivatives of benzylpiperidine. These compounds share structural features with tert-Butyl ((1S,2R)-2-((S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl)cyclopentyl)carbamate but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H42FN3O2 |
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Molecular Weight |
495.7 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C30H42FN3O2/c1-29(2,3)36-28(35)33-27-14-8-13-26(27)30(21-32,24-11-7-12-25(31)19-24)23-15-17-34(18-16-23)20-22-9-5-4-6-10-22/h4-7,9-12,19,23,26-27H,8,13-18,20-21,32H2,1-3H3,(H,33,35)/t26-,27-,30-/m0/s1 |
InChI Key |
BFBZLBXAKBBJFT-VWYPKUQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1[C@@](CN)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(CN)(C2CCN(CC2)CC3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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